2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
CAS No.:
Cat. No.: VC10172675
Molecular Formula: C21H18N6O
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N6O |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C21H18N6O/c28-21(15-16-5-2-1-3-6-16)24-18-9-7-17(8-10-18)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h1-14H,15H2,(H,23,25)(H,24,28) |
| Standard InChI Key | DKQJFTUIZNDKDZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Introduction
Structural Features and Potential Applications
Compounds with similar structures, such as those containing pyrazole and pyridazine rings, are often explored for their biological activities. These include potential roles as inhibitors of specific enzymes or receptors, which can be crucial in treating various diseases.
| Compound Feature | Potential Biological Activity |
|---|---|
| Pyrazole Ring | Anti-inflammatory, antimicrobial |
| Pyridazine Moiety | Antiviral, anticancer |
| Phenyl Group | Enhances lipophilicity, bioavailability |
Synthesis and Characterization
The synthesis of complex organic compounds like 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Research Findings and Potential Therapeutic Uses
While specific research findings on 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide are not available, compounds with similar structures have shown promise in various therapeutic areas. For instance, pyrazole and pyridazine derivatives are often investigated for their anticancer, antiviral, and anti-inflammatory properties.
| Therapeutic Area | Relevant Compound Features |
|---|---|
| Cancer Treatment | Inhibition of specific kinases |
| Viral Infections | Interference with viral replication |
| Inflammatory Conditions | Modulation of inflammatory pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume